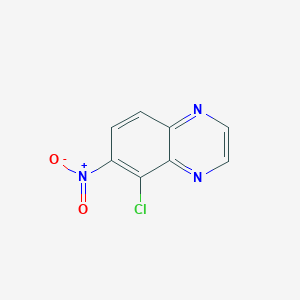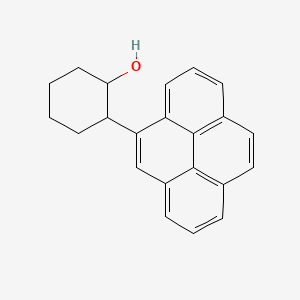![molecular formula C9H14O2SSn B14318688 Trimethyl{[(thiophen-2-yl)acetyl]oxy}stannane CAS No. 112379-51-8](/img/structure/B14318688.png)
Trimethyl{[(thiophen-2-yl)acetyl]oxy}stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl{[(thiophen-2-yl)acetyl]oxy}stannane is an organotin compound that features a thiophene ring attached to a stannane moiety. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and material science. The presence of the thiophene ring, a sulfur-containing heterocycle, adds unique properties to this compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{[(thiophen-2-yl)acetyl]oxy}stannane typically involves the reaction of thiophene derivatives with organotin reagents. One common method is the reaction of thiophene-2-carboxylic acid with trimethyltin chloride in the presence of a base such as triethylamine. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would include purification steps such as distillation or recrystallization to achieve the desired purity levels. The compound is typically stored under inert atmosphere conditions to maintain its stability.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl{[(thiophen-2-yl)acetyl]oxy}stannane undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The stannane moiety can be reduced to form tin hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the stannane group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or alkoxides are often employed in substitution reactions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Tin hydrides.
Substitution: Various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Trimethyl{[(thiophen-2-yl)acetyl]oxy}stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
Wirkmechanismus
The mechanism of action of Trimethyl{[(thiophen-2-yl)acetyl]oxy}stannane involves its interaction with various molecular targets. The thiophene ring can engage in π-π interactions with aromatic systems, while the stannane moiety can coordinate with metal centers. These interactions can influence the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethyl(thiophen-2-yl)stannane: Similar structure but lacks the acetyl group.
2-(Tributylstannyl)thiophene: Contains a thiophene ring with a tributylstannyl group instead of a trimethylstannyl group.
Uniqueness
Trimethyl{[(thiophen-2-yl)acetyl]oxy}stannane is unique due to the presence of both the thiophene ring and the acetyl group, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
112379-51-8 |
|---|---|
Molekularformel |
C9H14O2SSn |
Molekulargewicht |
304.98 g/mol |
IUPAC-Name |
trimethylstannyl 2-thiophen-2-ylacetate |
InChI |
InChI=1S/C6H6O2S.3CH3.Sn/c7-6(8)4-5-2-1-3-9-5;;;;/h1-3H,4H2,(H,7,8);3*1H3;/q;;;;+1/p-1 |
InChI-Schlüssel |
LEFFHOCDUTWUIN-UHFFFAOYSA-M |
Kanonische SMILES |
C[Sn](C)(C)OC(=O)CC1=CC=CS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Methylacryloyl)oxy]ethyl furan-2-carboxylate](/img/structure/B14318610.png)
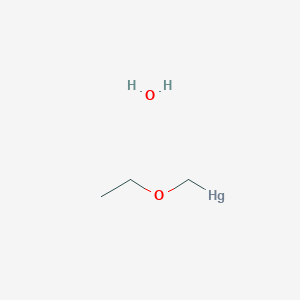
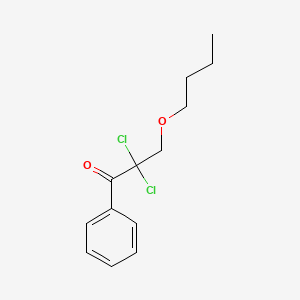
![4-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propoxy}-1,2,3-benzotriazine](/img/structure/B14318628.png)
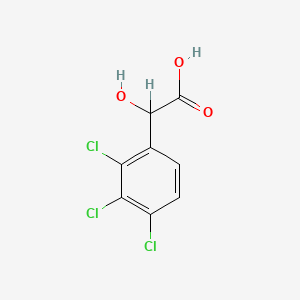
![N-[4-(3-Ethyl-2,6-dioxopiperidin-3-yl)phenyl]propanamide](/img/structure/B14318643.png)
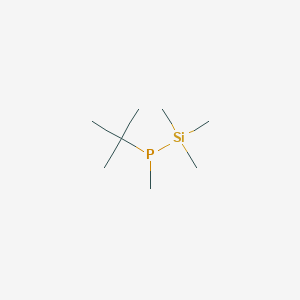
![6,7,8,9-Tetramethylidene-2-azabicyclo[3.2.2]nonan-3-one](/img/structure/B14318654.png)
![N~1~,N~1'~-[Methylenedi(4,1-phenylene)]bis(N~4~-phenylbut-2-enediamide)](/img/structure/B14318656.png)
![3-Oxo-N-phenyl-2-[(trifluoromethyl)sulfanyl]butanamide](/img/structure/B14318667.png)
